molecular formula C18H19N3O3S2 B11611262 Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate

Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate

Cat. No.: B11611262
M. Wt: 389.5 g/mol
InChI Key: LFPJGEIQPDQEOU-UHFFFAOYSA-N
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Description

METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents include malononitrile, acetylacetone, and various halogenating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to ensure environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

The mechanism of action of METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a thiophene ring and a pyridine ring, along with its specific functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 3-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanoylamino]-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-9-6-11(3)20-17(13(9)7-19)26-12(4)16(22)21-14-10(2)8-25-15(14)18(23)24-5/h6,8,12H,1-5H3,(H,21,22)

InChI Key

LFPJGEIQPDQEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C)C(=O)NC2=C(SC=C2C)C(=O)OC)C

Origin of Product

United States

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